Field: Pharmaceutical Sciences
Application: NCB has been found to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells .
Method: Rhodamine-123 (R-123) transport and accumulation studies were performed in MDCK-hMDR1 cells to characterize the inhibition of NCB on P-gp .
Results: NCB inhibited the P-gp-mediated efflux in a concentration-dependent manner. The inhibition of NCB on P-gp was likely a mixed type of competitive and non-competitive inhibition .
Field: Toxicology
Application: NCB extracted from Stellera chamaejasme L. has been found to induce apoptosis in neuronal cells of Helicoverpa zea (AW1 cells) .
Method: The cytotoxicity of NCB was evaluated in AW1 cells. Transmission electron microscopy (TEM) was used to analyze the microstructure .
Results: NCB inhibited cell growth and was cytotoxic to AW1 cells in a dose-dependent manner. Typical apoptotic characteristics were observed in AW1 cells treated with NCB .
Field: Agriculture
Application: NCB has been found to have nematicidal activities against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and Bursaphelenchus mucronatus .
Method: The nematicidal activities of NCB were tested by bioassay methods .
Application: NCB has been found to inhibit P-glycoprotein (P-gp, ABCB1, MDR1) in MDCK-hMDR1 cells .
Method: Rhodamine-123 (R-123) transport and accumulation studies were performed in MDCK-hMDR1 cells .
Neochamaejasmin B is a biflavanone compound primarily isolated from the plant Stellera chamaejasme, belonging to the Thymelaeaceae family. This compound is recognized for its unique chemical structure, which consists of two flavonoid units linked by a carbon-carbon bond. Neochamaejasmin B has garnered attention for its potential pharmacological properties and its role in enhancing the bioavailability of other compounds, such as chamaechromone, by inhibiting specific drug transporters in biological systems .
The chemical reactivity of Neochamaejasmin B is characterized by its ability to undergo various reactions typical of flavonoids, including oxidation and reduction processes. These reactions can lead to the formation of different derivatives, which may exhibit altered biological activities. Additionally, Neochamaejasmin B has been shown to interact with multidrug resistance proteins, specifically P-glycoprotein and breast cancer resistance protein, influencing the pharmacokinetics of co-administered drugs .
Neochamaejasmin B exhibits a range of biological activities:
Synthesis methods for Neochamaejasmin B typically involve extraction from natural sources or chemical synthesis. The extraction process generally includes:
Neochamaejasmin B has several potential applications:
Interaction studies have focused on Neochamaejasmin B's role in modulating the activity of drug transporters. Notably:
Neochamaejasmin B shares structural and functional similarities with several other biflavonoids and flavonoids. Here are some notable compounds:
Compound Name | Source Plant | Biological Activity | Unique Features |
---|---|---|---|
Neochamaejasmin A | Stellera chamaejasme | Induces apoptosis | Directly binds to potassium channels |
Chamaechromone | Stellera chamaejasme | Antioxidant and anti-inflammatory | Enhances bioavailability when combined |
Amentoflavone |